N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride
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Overview
Description
N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride is a chemical compound with the molecular formula C8H13ClN4O. It is known for its unique structure, which includes a methoxypyridine moiety linked to a guanidine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride typically involves the reaction of 2-methoxypyridine-4-carbaldehyde with guanidine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxypyridine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a range of substituted pyridine derivatives .
Scientific Research Applications
N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxypyridine moiety can bind to enzymes or receptors, modulating their activity. The guanidine group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxypyridin-3-yl)methyl]guanidine hydrochloride
- N-[(2-methoxypyridin-5-yl)methyl]guanidine hydrochloride
- N-[(2-methoxypyridin-6-yl)methyl]guanidine hydrochloride
Uniqueness
N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer advantages in certain applications, such as increased selectivity for molecular targets or improved pharmacokinetic properties .
Properties
IUPAC Name |
2-[(2-methoxypyridin-4-yl)methyl]guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.ClH/c1-13-7-4-6(2-3-11-7)5-12-8(9)10;/h2-4H,5H2,1H3,(H4,9,10,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCVEFDEOUXENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CN=C(N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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